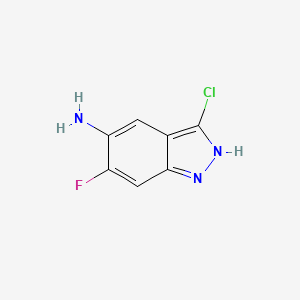

3-Chloro-6-fluoro-1H-indazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

- Transition Metal Catalyzed Reactions : These involve using transition metals as catalysts to form indazole rings. For instance, copper-catalyzed N–N bond formation has been employed to synthesize 1H-indazoles from 2-azidobenzaldehydes and amines .

Molecular Structure Analysis

The molecular structure of 3-Chloro-6-fluoro-1H-indazol-5-amine consists of a five-membered ring with chlorine and fluorine atoms attached. The exact arrangement of atoms and bond angles can be visualized using X-ray crystallography or computational methods .

Scientific Research Applications

Synthesis of Indazoles

Indazole-containing heterocyclic compounds, such as 3-Chloro-6-fluoro-1H-indazol-5-amine, have been used in the synthesis of a wide variety of medicinal applications . The strategies for their synthesis include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .

Antihypertensive Applications

Indazole-containing compounds have been found to have antihypertensive properties . This makes 3-Chloro-6-fluoro-1H-indazol-5-amine a potential candidate for the development of new antihypertensive drugs.

Anticancer Applications

These compounds have also been used in the development of anticancer drugs . Their ability to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM makes them a valuable resource in cancer research .

Antidepressant Applications

Indazole-containing compounds have been found to have antidepressant properties . This suggests that 3-Chloro-6-fluoro-1H-indazol-5-amine could potentially be used in the development of new antidepressant medications.

Anti-inflammatory Applications

These compounds have been found to have anti-inflammatory properties . This suggests that 3-Chloro-6-fluoro-1H-indazol-5-amine could potentially be used in the development of new anti-inflammatory medications.

Antibacterial Applications

Indazole-containing compounds have been found to have antibacterial properties . This suggests that 3-Chloro-6-fluoro-1H-indazol-5-amine could potentially be used in the development of new antibacterial medications.

Treatment of Respiratory Diseases

Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .

Chemical Properties and Structure Analysis

3-Chloro-6-fluoro-1H-indazol-5-amine has specific chemical properties and structure that make it suitable for various scientific research applications .

Mechanism of Action

Target of Action

Indazole-containing compounds, which include 3-chloro-6-fluoro-1h-indazol-5-amine, have been reported to inhibit, regulate, and modulate kinases such as chk1 and chk2 .

Mode of Action

It is known that indazole derivatives can interact with their targets, leading to changes in cellular processes . The specific interactions of 3-Chloro-6-fluoro-1H-indazol-5-amine with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Indazole derivatives have been reported to affect various biochemical pathways, particularly those involving kinases . The downstream effects of these interactions can lead to changes in cellular processes, potentially contributing to the compound’s therapeutic effects.

Result of Action

Indazole derivatives have been reported to have various biological activities, including antitumor activity . The specific effects of 3-Chloro-6-fluoro-1H-indazol-5-amine on molecular and cellular processes are subjects of ongoing research.

Action Environment

The action of 3-Chloro-6-fluoro-1H-indazol-5-amine can be influenced by various environmental factors. For instance, the compound should be stored in a dry, ventilated place, away from direct sunlight and high temperatures . These conditions can help maintain the stability and efficacy of the compound. Additionally, the compound should be kept away from oxidizing agents or strong acids to prevent dangerous reactions .

properties

IUPAC Name |

3-chloro-6-fluoro-2H-indazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFN3/c8-7-3-1-5(10)4(9)2-6(3)11-12-7/h1-2H,10H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKDHJLHKZOYJOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=NNC(=C21)Cl)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-6-fluoro-1H-indazol-5-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-chloro-4-methylphenyl)imino]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2569160.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2569167.png)

![2-(4-Butoxyphenyl)-4-(4-(4-fluorophenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2569175.png)

![4-cyano-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2569177.png)

![N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2569180.png)